REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[CH2:3][CH:4]([CH3:6])[CH3:5].Cl[C:11](Cl)([O:13]C(=O)OC(Cl)(Cl)Cl)Cl>C1COCC1>[CH3:5][CH:4]([CH2:3][CH:2]1[NH:1][C:11](=[O:13])[O:9][C:7]1=[O:8])[CH3:6]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(C)C)C(=O)O
|
Name
|
|
Quantity
|
13.574 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 45° C. in a 3-neck flask with a reflux condenser
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted, under N2 pressure
|
Type
|
WAIT
|
Details
|
After ca 80 min
|
Type
|
WASH
|
Details
|
the mixture was washed with dry diethyl ether (1 L) through the filter agent Celite (5 cm deep) in a sinter funnel (diameter 8 cm porosity 3) to a RB flask
|
Name
|
|
Type
|
|
Smiles
|
CC(C)CC1C(=O)OC(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[CH2:3][CH:4]([CH3:6])[CH3:5].Cl[C:11](Cl)([O:13]C(=O)OC(Cl)(Cl)Cl)Cl>C1COCC1>[CH3:5][CH:4]([CH2:3][CH:2]1[NH:1][C:11](=[O:13])[O:9][C:7]1=[O:8])[CH3:6]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(C)C)C(=O)O
|
Name
|
|
Quantity
|
13.574 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 45° C. in a 3-neck flask with a reflux condenser
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted, under N2 pressure
|
Type
|
WAIT
|
Details
|
After ca 80 min
|
Type
|
WASH
|
Details
|
the mixture was washed with dry diethyl ether (1 L) through the filter agent Celite (5 cm deep) in a sinter funnel (diameter 8 cm porosity 3) to a RB flask
|
Name
|
|
Type
|
|
Smiles
|
CC(C)CC1C(=O)OC(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |